2-chloro-N-(2-chlorophenyl)propanamide
Description
Contextualization of Chloroacetamide and Chloropropanamide Moieties in Organic Synthesis
The chloroacetamide and chloropropanamide moieties are highly versatile synthetic tools in organic chemistry. ub.edu Their chemical utility is largely defined by the reactivity of the carbon-chlorine bond adjacent to the carbonyl group. This feature makes them valuable chemical intermediates and sought-after building blocks for more complex molecules. nbinno.com
The primary reactivity of these moieties stems from the chlorine atom's ability to act as a good leaving group in nucleophilic substitution reactions. nbinno.comresearchgate.net This allows for the easy replacement of the chlorine atom by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net This reactivity is fundamental to their role in constructing new molecular frameworks. For instance, these reactions are widely employed to synthesize a diverse range of nitrogen-containing heterocyclic systems, such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net The synthesis of N-aryl 2-chloroacetamides is commonly achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net Similarly, chloropropanamide structures can be synthesized by coupling a chloropropionic acid with an appropriate amine. researchgate.net
Significance of Halogenated Phenyl Rings in Amide Chemistry
The presence of a halogenated phenyl ring within an amide structure is of considerable significance in synthetic and medicinal chemistry. Halogen atoms, such as chlorine, exert profound electronic and steric effects that can influence a molecule's reactivity, conformation, and biological activity. nih.govresearchgate.net
From a synthetic standpoint, halogens on an aryl ring act as directing groups, influencing the position of subsequent electrophilic aromatic substitution reactions. nih.gov Furthermore, the C-X (carbon-halogen) bond itself serves as a reactive handle for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Amide functionalities are often employed as directing groups to achieve site-selective halogenation of C-H bonds on the aromatic ring. rsc.org
Overview of Research Utility for 2-Chloro-N-(2-chlorophenyl)propanamide and Related Structures
The research utility of this compound and its structural relatives is primarily as synthetic intermediates and as candidates for biological activity screening. The combination of the reactive chloropropanamide group and the functionalized chlorophenyl ring makes these compounds versatile platforms for developing new molecules.
Derivatives of N-aryl chloroacetamides and chloropropanamides are investigated for a wide array of biological activities. ijpsr.info Research has shown that compounds within this class exhibit potential as antimicrobial, antifungal, and herbicidal agents. researchgate.netijpsr.info For example, numerous N-substituted chloroacetamide derivatives have demonstrated excellent antibacterial and antifungal activity. ijpsr.info In the agrochemical sector, certain 2-chloroacetamide (B119443) structures are known herbicides. researchgate.net
In the pharmaceutical field, related structures are explored for various therapeutic applications. Propanamide derivatives have been studied for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Specific benzamide (B126) derivatives containing chloro and sulfamoyl groups have been synthesized and evaluated as potential antidiabetic agents. nih.gov Furthermore, a related compound, 2-chloro-N-(2-methylphenyl)propanamide, is known as an impurity of the local anesthetic Prilocaine, indicating the relevance of this chemical scaffold in drug synthesis and quality control. chemicalbook.com
The table below summarizes the research areas for several related N-aryl amide structures.
| Compound Class | Area of Research/Application |
| N-Aryl 2-Chloroacetamides | Herbicides, Antifungal Agents, Disinfectants researchgate.netijpsr.info |
| Propanamide Derivatives | Anti-inflammatory, Antimicrobial, Anticancer Properties ontosight.ai |
| 2-Chloro-N-(2-methylphenyl)propanamide | Intermediate/Impurity in Pharmaceutical Synthesis (Prilocaine) chemicalbook.com |
| Chloro-2-hydroxy-N-arylalkyl-benzamides | Antimycobacterial, Antifungal, Antibacterial Activity mdpi.com |
| 2-Chloro-sulfamoyl-N-aryl-benzamides | Antidiabetic Agents (α-glucosidase and α-amylase inhibition) nih.gov |
The physicochemical properties of this compound and a related compound are presented below.
| Property | This compound | 2-chloro-N-(4-chlorophenyl)propanamide |
| Molecular Formula | C₉H₉Cl₂NO | C₉H₉Cl₂NO |
| Molar Mass | 218.08 g/mol | 218.08 g/mol chembk.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYYFDYUOVGYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Related Chloropropanamides
The creation of chloropropanamides is typically achieved through several reliable synthetic avenues, including acylation, condensation, and specific chlorination strategies.
The reaction between an acid halide and an amine is a fundamental and widely used method for synthesizing amides. Specifically, the acylation of a substituted aniline with a 2-chloropropanoyl halide, such as 2-chloropropionyl chloride, provides a direct route to the corresponding N-aryl-2-chloropropanamide. This type of reaction is generally exothermic and proceeds with high yields.
The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen results in the formation of the amide bond. The reaction is often carried out in the presence of a base, like triethylamine or aqueous sodium hydroxide, to neutralize the hydrogen chloride (HCl) gas that is produced. googleapis.comijpsr.infohud.ac.uk For instance, the synthesis of 2-chloro-N-(p-tolyl)propanamide was achieved by adding 2-chloropropionyl chloride to a biphasic mixture of p-toluidine in toluene and aqueous NaOH. nih.gov
Table 1: Examples of Acylation Reactions for N-Aryl Amide Synthesis
| Amine | Acyl Halide | Base | Solvent | Product |
|---|---|---|---|---|
| p-Toluidine | 2-Chloropropionyl chloride | NaOH (aq) | Toluene | 2-chloro-N-(p-tolyl)propanamide nih.gov |
| Phenylamine | 2-Chloropropionyl chloride | None specified | Anhydrous Acetonitrile | 2-chloro-N-phenylpropionamide googleapis.com |
| Various Amines | Chloroacetyl chloride | Triethylamine | Dichloromethane | N-Substituted chloroacetamides researchgate.net |
Amide bonds can also be formed through condensation reactions, which typically involve coupling a carboxylic acid with an amine. These reactions necessitate the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. A variety of condensing agents are available, each with its own mechanism and applications.
Common condensing agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium salts such as HATU and HBTU. researchgate.net For example, optically active N-substituted-(S)-2-chloropropanamides have been successfully synthesized by coupling (S)-2-chloropropionic acid with various amines using DCC as the coupling agent. researchgate.net Another approach involves the in-situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.gov These methods are valued for their mild reaction conditions and are broadly applicable to a range of aliphatic and aromatic carboxylic acids and amines. nih.gov
Table 2: Common Condensing Agents in Amide Synthesis
| Agent Abbreviation | Full Name | Application Category |
|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide Condensing Agent researchgate.net |
| EDCl | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Carbodiimide Condensing Agent |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt Condensing Agent |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Uronium Salt Condensing Agent |
Introducing a chlorine atom can be achieved either by using chlorinated starting materials or by chlorinating a propanamide precursor. The synthesis of 2-chloropropionyl chloride, a key reactant, is itself a critical chlorination process. Industrial methods for its production include the chlorination of 2-chloropropionic acid with reagents like phosgene or sulfuryl chloride, or the chlorination of acetyl chloride. guidechem.com The latter method can be optimized using catalysts like chlorosulfonic acid and radical scavengers to improve selectivity and reaction time. guidechem.com Methods also exist for preparing optically active 2-chloropropionyl chloride from lactic acid precursors. google.compatsnap.com
Direct C-H chlorination on an existing amide scaffold is another strategy. While less common for this specific class of compounds, site-selective aliphatic C-H chlorination can be achieved using reagents like N-chloroamides under specific catalytic conditions, demonstrating the feasibility of introducing chlorine at a late stage of a synthetic sequence. nih.gov
Potential Preparative Methods for 2-Chloro-N-(2-chlorophenyl)propanamide
Based on the established routes for similar compounds, the most direct and logical methods for preparing this compound can be proposed.
The most direct application of acylation chemistry to synthesize the target compound involves the reaction of 2-chloroaniline with an analog of chloroacetyl chloride, specifically 2-chloropropanoyl chloride. 2-Chloroaniline is a substituted aniline, a class of compounds related to acetanilide. nih.gov This reaction represents the most straightforward and industrially viable pathway.
The proposed synthesis would involve combining 2-chloroaniline and 2-chloropropanoyl chloride in a suitable solvent, likely in the presence of a base to scavenge the HCl byproduct. googleapis.comnih.gov The reaction conditions would be analogous to those used for other N-aryl chloroacetamides and chloropropanamides. ijpsr.inforesearchgate.net
Reaction Scheme:
This approach frames the synthesis from the perspective of its key starting materials: a chlorinated phenyl compound and a propanamide precursor.
Chlorinated Phenyl Compound: The necessary starting material is 2-chloroaniline. nih.gov
Propanamide Precursors: Two primary precursors can be considered:
2-Chloropropanoyl chloride: As detailed in section 2.2.1, its reaction with 2-chloroaniline via acylation is the most direct route. googleapis.com
2-Chloropropionic acid: This carboxylic acid could be coupled with 2-chloroaniline using a condensing agent like DCC, following the condensation methodology described in section 2.1.2. researchgate.net
Both pathways are chemically sound and leverage standard, high-yielding reactions for amide bond formation. The choice between them in a practical setting would depend on factors like the cost and availability of the starting materials and reagents, as well as the desired scale of the reaction.
Table of Mentioned Compounds
| Compound Name | Chemical Formula or Structure |
|---|---|
| This compound | C₉H₉Cl₂NO |
| 2-Chloroaniline | C₆H₆ClN |
| 2-Chloropropanoyl chloride | C₃H₄Cl₂O |
| 2-Chloropropionic acid | C₃H₅ClO₂ |
| Acetanilide | C₈H₉NO |
| Chloroacetyl chloride | C₂H₂Cl₂O |
| Triethylamine | C₆H₁₅N |
| Sodium hydroxide | NaOH |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |
| N-Chlorophthalimide | C₈H₄ClNO₂ |
| Triphenylphosphine | C₁₈H₁₅P |
| p-Toluidine | C₇H₉N |
| 2-chloro-N-(p-tolyl)propanamide | C₁₀H₁₂ClNO |
| Phenylamine (Aniline) | C₆H₇N |
| 2-chloro-N-phenylpropionamide | C₉H₁₀ClNO |
| N-isopropyl-4-fluoroaniline | C₉H₁₂FN |
| 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide | C₁₁H₁₃ClFNO |
| Acetyl chloride | C₂H₃ClO |
| Chlorosulfonic acid | HSO₃Cl |
| Phosgene | COCl₂ |
| Sulfuryl chloride | SO₂Cl₂ |
Optimization of Synthetic Reaction Conditions
Role of Catalysis in Yield Enhancement
Catalysis plays a pivotal role in the synthesis of N-aryl amides by enhancing reaction rates and improving yields. For the N-acylation of anilines, including substituted anilines like 2-chloroaniline, Lewis acid catalysts are often employed to increase the electrophilicity of the acylating agent, 2-chloropropionyl chloride.
One study demonstrated that aluminum chloride (AlCl₃) can efficiently catalyze the trans N-acylation of acetanilides with α-chloropropionyl chloride, affording 2-chloro-N-phenylpropanamides in high preparative yields rsc.org. While this study focuses on trans-acylation, the principle of activating the acyl chloride is directly applicable to the direct acylation of anilines. The catalyst coordinates with the carbonyl oxygen of the acyl chloride, making the carbonyl carbon more susceptible to nucleophilic attack by the amine group of 2-chloroaniline.
The choice of solvent and temperature also impacts the reaction. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive acyl chloride. The reaction is often conducted at low temperatures to control its exothermic nature and minimize the formation of impurities.
Table 1: Comparison of Catalytic Systems for N-Acylation
| Catalyst Type | Example | Role in Reaction | Expected Outcome on Yield |
| Lewis Acid | AlCl₃ | Increases electrophilicity of acyl chloride | Enhanced reaction rate and yield |
| Basic (HCl Scavenger) | Pyridine, Triethylamine | Neutralizes HCl byproduct | Prevents amine protonation, drives equilibrium |
| None (Neutral Conditions) | Water (as solvent) | Green chemistry approach | Moderate to high yields, rapid reaction |
Stereochemical Control in Chiral Propanamide Synthesis
The this compound molecule contains a chiral center at the alpha-carbon of the propanamide moiety. Consequently, it can exist as a racemic mixture of two enantiomers. Controlling the stereochemistry to produce a single enantiomer is often critical in pharmaceutical and agrochemical applications. This control can be achieved through chiral resolution of the racemic mixture or by direct asymmetric synthesis.
Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts. This involves reacting the racemic product (if it contains an acidic or basic functional group, or after derivatization to introduce one) with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
For chiral α-halo amides, which are precursors to valuable α-amino acids and other chiral molecules, resolution can be a key step. While specific resolution data for this compound is not detailed in the literature, general techniques applied to similar structures are relevant. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for both analytical and preparative-scale separation of enantiomers nih.govmdpi.com. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for resolving a wide range of chiral compounds, including α-aryl-α-fluoroacetonitriles, which are structurally related nih.gov.
Kinetic resolution is another strategy, where one enantiomer in the racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer mdpi.comwhiterose.ac.uk.
Table 2: Overview of Chiral Resolution Techniques
| Technique | Principle | Common Agents/Phases | Applicability |
| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities | Chiral acids (e.g., Tartaric acid) or bases (e.g., Brucine) | Requires an acidic or basic handle in the molecule |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) | Broadly applicable for analytical and preparative scales |
| Kinetic Resolution | Enantioselective reaction of one enantiomer | Chiral catalysts (e.g., enzymes, organocatalysts) | Yields one enantiomer as product and the other as unreacted starting material |
Asymmetric synthesis aims to selectively create one enantiomer over the other. This is often a more efficient approach than resolution, as it avoids the loss of 50% of the material. Strategies for the asymmetric synthesis of α-chloroamides include:
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. This approach has been described for the stereoselective synthesis of various chiral molecules rsc.org.
Chiral Catalysis: A small amount of a chiral catalyst is used to control the stereochemistry of the reaction. For instance, photoenzymatic catalysis has been employed for the coupling of α,α-dichloroamides with alkenes to produce chiral α-chloroamides with excellent stereoselectivity nih.gov. Chiral rhodium catalysts have also been used in asymmetric cyclopropanation reactions to create chiral centers with high enantioselectivity mdpi.com.
Starting from a Chiral Pool: The synthesis can begin with an enantiomerically pure starting material, such as an L- or D-amino acid, which already contains the desired stereocenter. For example, optically active 2-chloropropionyl chloride can be prepared from optically active lactic acid, which can then be reacted with 2-chloroaniline to yield the enantiomerically enriched propanamide patsnap.com.
Chemical Transformations and Reactivity Studies
The reactivity of this compound is dominated by the presence of the chloro group on the aliphatic side chain, which is a good leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions of the Chloro Group
The chlorine atom on the propanamide side chain is attached to an sp³-hybridized carbon atom. This carbon is electrophilic due to the polarization of the C-Cl bond, making it susceptible to attack by nucleophiles sydney.edu.auck12.org. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and results in the inversion of stereochemistry at the chiral center nih.govck12.orgutexas.edu.
The general reaction can be represented as: Nu⁻ + R-Cl → R-Nu + Cl⁻
Where Nu⁻ is the nucleophile. A wide variety of nucleophiles can be used to displace the chloride, leading to a diverse range of functionalized products. For example, reaction with sodium azide (NaN₃) can be used to synthesize the corresponding α-azido amide, which is a precursor to α-amino amides nih.gov. Similarly, reaction with ammonia can yield primary amines chemguide.co.uk. The efficiency of these substitution reactions depends on factors like the strength of the nucleophile, the solvent, and the reaction temperature sydney.edu.au.
This reactivity makes α-chloroamides valuable synthetic intermediates. The ability to easily substitute the chloro group allows for the introduction of various functionalities, making them important building blocks in the synthesis of pharmaceuticals and other biologically active compounds nih.govnih.gov.
Table 3: Potential Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |
| Hydroxide | NaOH | α-hydroxy amide |
| Alkoxide | NaOR' | α-alkoxy amide (ether) |
| Cyanide | KCN | α-cyano amide (nitrile) |
| Azide | NaN₃ | α-azido amide |
| Ammonia | NH₃ | α-amino amide (primary amine) |
| Thiolate | NaSR' | α-thioether |
Hydrolysis of the Amide Bond
The hydrolysis of this compound involves the cleavage of the resilient amide bond and can be catalyzed by either acid or base, typically under harsh conditions such as prolonged heating. masterorganicchemistry.com Additionally, the presence of the α-chloro substituent allows for a competing nucleophilic substitution reaction.
Under base-catalyzed conditions (e.g., using NaOH), two primary pathways are possible for α-chloro amides:
Amide Bond Cleavage: The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This leads to the cleavage of the C-N bond, ultimately yielding a carboxylate salt (2-chloropropanoate) and 2-chloroaniline after an irreversible acid-base step. chemistrysteps.com
SN2 Substitution: The hydroxide ion attacks the α-carbon, displacing the chloride ion to form a hydroxy-substituted derivative, N-(2-chlorophenyl)-2-hydroxypropanamide. nih.govresearchgate.net
Studies on related chloroacetamides show that base-mediated hydrolysis often proceeds primarily through this SN2 pathway, although amide cleavage can also occur. researchgate.netacs.org The choice between these pathways can be influenced by subtle structural differences in the amide. nih.gov
Under acid-catalyzed conditions (e.g., using HCl), the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com This process leads to the cleavage of the amide bond, producing 2-chloropropanoic acid and the protonated amine, 2-chloroanilinium ion. masterorganicchemistry.com For chloroacetamides, acid-mediated hydrolysis can result in the cleavage of both the amide and other functional groups present in the molecule. nih.govresearchgate.net
Oxidation Reactions of Related Derivatives
The oxidation of derivatives related to this compound can occur at several sites, including the N-aryl group, the amide nitrogen, or the alkyl chain. The outcome is highly dependent on the oxidizing agent and the specific structure of the derivative.
For N-aryl amides, anodic oxidation can occur, leading to various products depending on the reaction conditions and the substituents on the aromatic ring. researchgate.net Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the amide C-N bond under strong oxidative conditions, converting the amide into a carboxylic acid and ammonia or an amine. askfilo.com
In more specific cases involving N-acyl cyclic amines, oxidation catalyzed by ruthenium porphyrins can lead to an oxidative C-N bond cleavage via an α-hydrogen atom abstraction process. nih.gov This suggests that the α-hydrogen in a derivative of this compound could be a potential site for oxidation, possibly leading to the formation of an imide or subsequent cleavage products.
The chloro group itself can be a site of oxidation. The electrochemical oxidation of some haloalkanes is initiated by the loss of a nonbonding electron from the halogen substituent, which is followed by the cleavage of the carbon-halogen bond to form a carbocation intermediate. researchgate.net This intermediate would then react further depending on the solvent and conditions.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Fingerprinting of the Compound
Spectroscopic analysis is fundamental to the characterization of 2-chloro-N-(2-chlorophenyl)propanamide, with each technique offering unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons are expected. The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-withdrawing effects of the chlorine atoms and the amide group will cause downfield shifts for adjacent protons.
Based on the structure, the following proton signals are anticipated:
Amide Proton (N-H): A broad singlet is expected, typically in the downfield region of the spectrum, due to hydrogen bonding and exchange phenomena.
Aromatic Protons: The protons on the 2-chlorophenyl ring will appear as a complex multiplet pattern in the aromatic region of the spectrum. The substitution pattern and the presence of the chlorine atom will influence the exact chemical shifts and coupling patterns of these four protons.
Methine Proton (CH): The proton on the carbon bearing the chlorine atom in the propanamide moiety is expected to be a quartet, due to coupling with the adjacent methyl protons. Its chemical shift will be significantly downfield due to the deshielding effects of both the adjacent chlorine atom and the carbonyl group.
Methyl Protons (CH₃): The three protons of the methyl group are expected to appear as a doublet, resulting from coupling with the adjacent methine proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-H | 8.0 - 9.0 | Singlet (broad) |
| Aromatic H | 7.2 - 8.2 | Multiplet |
| CH-Cl | 4.5 - 5.0 | Quartet |
| CH₃ | 1.7 - 2.0 | Doublet |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The expected ¹³C NMR signals are:
Carbonyl Carbon (C=O): This carbon will appear at a significant downfield chemical shift, characteristic of amide carbonyl groups.
Aromatic Carbons: The six carbons of the 2-chlorophenyl ring will produce signals in the aromatic region. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the nitrogen atom (C-N) will have distinct chemical shifts from the other four aromatic carbons.
Methine Carbon (CH-Cl): The carbon atom bonded to the chlorine in the propanamide chain will be found at a downfield position due to the electronegativity of the chlorine atom.
Methyl Carbon (CH₃): The methyl carbon will resonate at the most upfield position in the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-Cl | 128 - 133 |
| Aromatic C-H | 120 - 130 |
| CH-Cl | 50 - 60 |
| CH₃ | 18 - 25 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and chloroalkane functional groups, as well as the aromatic ring.
Key expected vibrational frequencies include:
N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide.
C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated around 1650-1680 cm⁻¹, which is typical for the carbonyl group in a secondary amide.
N-H Bend (Amide II band): This band, resulting from the bending vibration of the N-H bond, is expected to appear around 1520-1570 cm⁻¹.
C-N Stretch: A stretching vibration for the C-N bond is expected in the region of 1200-1300 cm⁻¹.
Aromatic C=C Stretches: Multiple sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic ring.
C-Cl Stretch: The presence of the chloro groups will give rise to absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 |
| C=O | Stretch (Amide I) | 1650 - 1680 |
| N-H | Bend (Amide II) | 1520 - 1570 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1200 - 1300 |
| C-Cl | Stretch | 600 - 800 |
Note: These are predicted values and may vary depending on the physical state of the sample (e.g., solid, liquid) and the experimental technique.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₉Cl₂NO, with a molecular weight of approximately 218.08 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragment ions, with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amides. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. The resulting mass spectrum would be expected to show a prominent ion cluster corresponding to the protonated molecule.
The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. Plausible fragmentation pathways for [C₉H₉Cl₂NO + H]⁺ could involve:
Loss of HCl: A neutral loss of hydrogen chloride could occur.
Cleavage of the amide bond: Fragmentation on either side of the carbonyl group is common for amides. This could lead to the formation of ions corresponding to the 2-chlorophenylamine moiety or the 2-chloropropanoyl moiety.
Cleavage of the propanamide side chain: Loss of the chloroethyl group or other fragments from the side chain could also be observed.
Table 4: Predicted Key Ions in the ESI-MS of this compound
| Ion | Description | Predicted m/z |
| [M+H]⁺ | Protonated molecule | 219/221/223 (isotopic pattern) |
| [M+Na]⁺ | Sodium adduct | 241/243/245 (isotopic pattern) |
Note: The m/z values will show an isotopic pattern due to the presence of two chlorine atoms. The exact fragmentation pattern will depend on the collision energy used in the MS/MS experiment.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. In ESI, a soft ionization method, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov
For this compound (C₉H₉Cl₂NO), HR-ESI-MS analysis in positive ion mode would be expected to yield a prominent ion corresponding to the protonated molecule, [C₉H₁₀Cl₂NO]⁺. The high-resolution capabilities of the mass analyzer, such as an Orbitrap or FT-ICR, would allow for the determination of the ion's mass with exceptional accuracy (typically within 5 ppm). This precise mass measurement is crucial for confirming the elemental formula.
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern produced by the two chlorine atoms. The natural isotopic abundance of chlorine is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the [M+H]⁺ ion cluster would exhibit three main peaks:
[M+H]⁺: Containing two ³⁵Cl isotopes.
[M+H+2]⁺: Containing one ³⁵Cl and one ³⁷Cl isotope.
[M+H+4]⁺: Containing two ³⁷Cl isotopes.
The relative intensities of these peaks would be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.
While ESI is a soft ionization technique, fragmentation can be induced (tandem MS or MS/MS) to provide further structural information. A common fragmentation pathway for amides involves the cleavage of the N-CO bond. rsc.org This would result in the formation of specific acylium and amine fragment ions, further corroborating the compound's structure.
| Parameter | Expected Observation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Ion | [M+H]⁺ |
| Elemental Formula | C₉H₉Cl₂NO |
| Theoretical m/z (monoisotopic) | 218.01394 |
| Isotopic Pattern | Characteristic [M]⁺, [M+2]⁺, [M+4]⁺ cluster due to two Cl atoms |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile organic compounds. researchgate.net The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of a GC column. The separated components then enter a mass spectrometer, where they are typically ionized by electron ionization (EI), a high-energy process that causes extensive and reproducible fragmentation. nih.gov
Analysis of this compound by GC-MS would provide two key pieces of information: its retention time (RT) under specific chromatographic conditions and its mass spectrum. The RT is a characteristic property that depends on the compound's volatility and the GC column's properties. shimadzu.com
The EI mass spectrum would display a molecular ion peak (M⁺), if it is stable enough to be detected, corresponding to the nominal mass of the molecule (217 g/mol for the most abundant isotopes). More importantly, a unique fragmentation pattern would be generated. Expected fragmentation pathways for this compound would include:
Cleavage of the amide bond, a common fragmentation for this functional group.
Loss of a chlorine atom or a HCl molecule.
Fragmentation of the propanamide side chain.
The resulting mass-to-charge ratios (m/z) and relative abundances of these fragment ions create a "fingerprint" spectrum that can be compared against mass spectral libraries for identification. nih.gov
| Parameter | Expected Observation |
| Separation Technique | Gas Chromatography (GC) |
| Ionization Technique | Electron Ionization (EI) |
| Expected Data | Retention Time (RT) and a characteristic mass spectrum |
| Molecular Ion (M⁺) | m/z 217 (monoisotopic), may be of low abundance |
| Key Fragmentation | Cleavage of amide bond, loss of Cl, fragmentation of the side chain |
Predicted Collision Cross Section (CCS) Analysis
Collision Cross Section (CCS) is a physicochemical property that reflects the three-dimensional size and shape of an ion in the gas phase. It is measured using ion mobility spectrometry (IMS), often coupled with mass spectrometry. mdpi.com The CCS value is a robust and characteristic parameter that can be used alongside retention time and m/z to increase confidence in compound identification, especially for distinguishing between isomers. nih.gov
While experimental CCS data for this compound is not publicly available, predictive models can be employed to calculate a theoretical CCS value. These data-driven methods utilize machine learning algorithms trained on large databases of experimentally determined CCS values and molecular descriptors. mdpi.com
To predict the CCS of this compound, its 3D structure would first be optimized. Then, a prediction model would calculate the theoretical CCS value (typically reported in square angstroms, Ų) for specific ion types, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. This predicted value serves as an additional analytical parameter that can be compared with experimental data if the compound is later analyzed by IMS-MS, thereby aiding in its structural annotation in complex mixtures.
| Parameter | Description |
| Analytical Technique | Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) |
| Measured Property | Collision Cross Section (CCS) in Ų |
| Significance | Provides information on ion shape and size; aids in isomer separation and compound identification |
| Status for Compound | Experimental data not available; values can be predicted using computational models |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are functional groups or parts of a molecule that absorb light. libretexts.org
The structure of this compound contains two primary chromophores: the 2-chlorophenyl ring and the amide carbonyl group. The aromatic ring is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions. The presence of the chlorine substituent and the amide group on the ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Typically, substituted benzene rings show primary and secondary absorption bands in the 200-280 nm range.
The amide group itself has a weak n → π* transition at longer wavelengths, but this is often obscured by the much stronger absorptions from the aromatic ring. A UV-Vis spectrum, obtained by measuring the absorbance of a solution of the compound at various wavelengths, would show one or more absorbance maxima (λmax) characteristic of its electronic structure. lcms.cz According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis once a calibration curve is established. wikipedia.org
| Parameter | Expected Observation |
| Chromophores | 2-chlorophenyl group, Amide C=O |
| Expected Transitions | π → π* (aromatic ring), n → π* (carbonyl) |
| Expected Absorption Region | Strong absorption in the UV range (approx. 200-280 nm) |
| Application | Qualitative (identification via λmax) and quantitative (concentration via Beer-Lambert Law) analysis |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, functional groups, and skeletal framework. It is based on the inelastic scattering of monochromatic light, where photons lose or gain energy corresponding to the vibrational energy levels of the molecule's bonds.
A Raman spectrum of this compound would exhibit a series of peaks corresponding to specific vibrational modes. This spectrum would serve as a unique molecular fingerprint. Key expected Raman bands would include:
Amide I band: A strong peak typically around 1660 cm⁻¹, primarily due to the C=O stretching vibration. mdpi.com
Aromatic Ring Vibrations: Multiple bands corresponding to C-C stretching and C-H bending within the chlorophenyl ring. A strong ring-breathing mode is also expected.
C-N Stretching: Vibrations from the amide linkage.
C-Cl Stretching: A characteristic band for the carbon-chlorine bond.
Aliphatic C-H Vibrations: Stretching and bending modes from the propanamide methyl and methine groups.
Because Raman spectroscopy provides information complementary to infrared (IR) spectroscopy, it is a valuable tool for comprehensive structural elucidation.
| Functional Group | Expected Raman Vibrational Mode |
| Amide | C=O stretch (Amide I), C-N stretch, N-H bend |
| Aromatic Ring | C-C ring stretching, C-H bending, Ring breathing |
| Alkyl Chain | C-H stretching and bending |
| Chloro Substituent | C-Cl stretching |
X-ray Crystallography and Solid-State Analysis
Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique relies on the diffraction of X-rays by the ordered lattice of atoms in a single crystal. Analysis of the diffraction pattern allows for the calculation of a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.
A successful crystal structure determination for this compound would require the growth of a high-quality single crystal. The resulting structural data would provide unambiguous confirmation of its constitution and stereochemistry. Furthermore, the analysis would reveal the conformation of the molecule in the solid state, such as the torsion angle between the plane of the aromatic ring and the amide group.
Crucially, this analysis also elucidates the intermolecular interactions that govern the crystal packing. For this compound, it is expected that intermolecular hydrogen bonds would form between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, potentially leading to the formation of chains or sheets within the crystal lattice. nih.gov No published crystal structure for this specific compound was identified in the searched literature.
| Parameter | Information Provided |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |
| Bond Lengths & Angles | Highly accurate measurements of all intramolecular distances and angles |
| Conformation | The specific spatial arrangement (e.g., torsion angles) of the molecule in the solid state |
| Intermolecular Forces | Identification of hydrogen bonds, van der Waals forces, and other interactions governing crystal packing |
Analysis of Intermolecular Interactions
The crystal packing of molecular solids is governed by a variety of non-covalent interactions that dictate the supramolecular architecture. A detailed analysis of these interactions is crucial for understanding the physical and chemical properties of the crystalline material.
In amide-containing compounds, classical hydrogen bonds are primary drivers of molecular assembly. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction, designated as N-H⋯O, is a robust and directional force that often leads to the formation of chains or tapes of molecules within the crystal lattice.
Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as the oxygen atom of a carbonyl group. This interaction, denoted as C-Cl⋯O=C, arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. The strength and geometry of halogen bonds are influenced by the nature of the halogen and the atoms it is bonded to. In the case of 2-chloro-N-(p-tolyl)propanamide, weak C—Cl⋯O=C halogen bonds are present, contributing to the formation of parallel running stacks in the crystal structure researchgate.netnih.govnih.gov.
C-H⋯π interactions are another class of weak non-covalent forces that contribute to the stability of crystal structures. These occur when a C-H bond points towards the electron-rich π-system of an aromatic ring. The geometry of this interaction can vary, with the C-H bond pointing either to the centroid of the ring or towards a specific C-C bond within the ring. Research on the analogous compound 2-chloro-N-(p-tolyl)propanamide has identified the presence of weak C—H⋯π interactions, further stabilizing the supramolecular assembly researchgate.netnih.govnih.gov.
Conformational Analysis and Dihedral Angles
The three-dimensional shape, or conformation, of a molecule is defined by the rotation around its single bonds. This conformation is critical as it influences how molecules pack in a crystal and which intermolecular interactions are possible. Conformational analysis is typically performed using X-ray crystallography, which provides precise values for bond lengths, bond angles, and dihedral (torsion) angles.
A key conformational parameter in N-aryl amides is the dihedral angle between the plane of the phenyl ring and the plane of the amide group. This angle determines the degree of twist between these two moieties. For example, in the two independent samples of 2-chloro-N-(p-tolyl)propanamide, the C1—C7—N8—C9 torsion angle, which describes the twist of the aryl ring relative to the amide backbone, was found to be 45.3(2)° and 45.6(2)° nih.gov. Another critical dihedral angle is that of the acetamide (B32628) moiety itself; in the same compound, the C—N—C—C torsion angle was determined to be nearly planar at 179.00(13)° and 178.97(14)° researchgate.netnih.govnih.gov.
| Dihedral Angle | Value (Sample 1a) | Value (Sample 1b) | Compound Reference |
| Aryl-Amide Twist (C1—C7—N8—C9) | 45.3 (2)° | 45.6 (2)° | 2-chloro-N-(p-tolyl)propanamide |
| Acetamide Moiety (C—N—C—C) | 179.00 (13)° | 178.97 (14)° | 2-chloro-N-(p-tolyl)propanamide |
This table presents data for 2-chloro-N-(p-tolyl)propanamide for illustrative purposes, as specific data for this compound is unavailable.
Continuous Crystallization Studies
Continuous crystallization is an advanced manufacturing technique gaining traction in the pharmaceutical industry due to its potential for improved process control, efficiency, and product consistency compared to traditional batch methods. These studies often involve techniques like mixed-suspension, mixed-product removal (MSMPR) crystallization.
Research has been conducted on the continuous crystallization of the related compound 2-chloro-N-(4-methylphenyl)propanamide (CNMP) nih.gov. These studies focused on developing and optimizing a continuous cooling crystallization process, examining the effects of residence time and agitation rates on product yield and particle size nih.gov. Furthermore, the crystal structure of 2-chloro-N-(p-tolyl)propanamide was itself determined as part of a continuous crystallization study, where two different samples were analyzed to assess the variability of the crystalline material produced under continuous processing conditions researchgate.netnih.govnih.gov. No such studies were found for this compound.
Computational Chemistry and Theoretical Investigations
Reactivity Descriptors
Fukui Function
There is no specific data available in the reviewed literature detailing the Fukui function analysis for 2-chloro-N-(2-chlorophenyl)propanamide. This analysis, which is crucial for predicting the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks, has not been reported for this particular compound.
Electrophilicity Indices
Similarly, a comprehensive study on the electrophilicity indices of this compound is absent from the available scientific literature. These indices are valuable in quantum chemistry for quantifying the ability of a molecule to accept electrons. While studies on other chloroacetanilide herbicides have explored such parameters, specific values for this compound have not been published.
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are powerful tools for predicting the interaction of a ligand with a biological target. However, specific studies detailing these simulations for this compound are not found in the current body of scientific research.
Binding Affinity Predictions with Biological Targets
There are no published studies that predict the binding affinity of this compound with any specific biological targets. Consequently, no data tables of binding energies or inhibition constants are available.
Analysis of Intermolecular Interactions at Binding Sites (Hydrogen Bonds, Hydrophobic Interactions, Arene-Cation Interactions)
Without molecular docking studies, there is no information available regarding the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or arene-cation interactions, that this compound might form within the binding site of a biological receptor.
Investigation of Biological Activities and Structure Activity Relationships Sar
General Biological Activity Profiles of Chlorinated Propanamides and Analogs
The introduction of chlorine atoms into the structure of propanamide derivatives can significantly modulate their biological activity. Halogenation, particularly with chlorine, can alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets.
Antimicrobial Properties
The presence of chlorine atoms in amide structures appears to be a critical factor for enhancing antimicrobial efficacy. Studies on related acetamides and other chlorinated compounds have demonstrated that the addition of chlorine can confer or significantly boost activity against various pathogens.
Research indicates that the chloro atom is directly related to the potency of antibacterial activity. For instance, in one study, the addition of a chloro atom to an N-(4-fluoro-3-nitrophenyl)acetamide structure made its antibacterial activity against Klebsiella pneumoniae twice as potent as its non-chlorinated precursor nih.gov. Similarly, another study showed that while N-(2-hydroxyphenyl) acetamide (B32628) was inactive against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, inhibited 96.6% of the tested strains nih.gov. This suggests the chlorine on the alpha carbon is crucial for the molecule's antifungal action.
Further studies on other chlorinated molecules support this trend. Chalcones substituted with a chlorine atom have been shown to be more effective at inhibiting various microbial strains, including Escherichia coli and Staphylococcus aureus, compared to the non-chlorinated 2'-hydroxychalcone mdpi.com. The position of the chlorine atom can also influence the spectrum of activity mdpi.com. Polymeric materials with immobilized N-Chlorosulfonamide groups have also demonstrated pronounced antimicrobial activity against multidrug-resistant hospital strains bohrium.com.
| Compound Class | Key Structural Feature | Observed Antimicrobial Effect | Reference |
|---|---|---|---|
| Chloroacetamides | Chlorine atom on the alpha carbon | Doubled potency against K. pneumoniae compared to non-chlorinated analog. nih.gov | nih.gov |
| Chlorinated 2'-hydroxychalcones | Chlorine atom on the chalcone structure | Greater efficacy in inhibiting E. coli and S. aureus compared to non-chlorinated analog. mdpi.com | mdpi.com |
| Polymers with N-Chlorosulfonamide groups | Immobilized N-Chlorosulfonamide groups | Pronounced activity against multidrug-resistant microorganisms. bohrium.com | bohrium.com |
Anti-inflammatory Potential
Chlorinated compounds, including propanamide analogs, have shown significant promise as anti-inflammatory agents. The mechanism often involves the modulation of pro-inflammatory cytokines and enzymes.
A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. mdpi.comnih.gov. After 14 days of administration, all tested doses significantly inhibited paw edema mdpi.comnih.gov. This effect was linked to a significant decrease in the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine TGF-β1 mdpi.comnih.gov.
Studies on other chlorinated molecules have shown similar effects. Certain chlorinated natural products isolated from marine fungi can effectively inhibit the synthesis of nitric oxide (NO) and the overproduction of pro-inflammatory cytokines like IL-6 and TNF-α induced by lipopolysaccharides (LPS) frontiersin.org. Research on chlorinated flavonoids revealed they were more efficient than their parent compounds in modulating the oxidative burst in neutrophils, a key process in inflammation nih.gov. Furthermore, propanamide-sulfonamide conjugates have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway nih.gov.
| Compound/Analog | Model/Assay | Key Anti-inflammatory Finding | Reference |
|---|---|---|---|
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rats) | Significantly inhibited paw edema and decreased serum TNF-α. mdpi.comnih.gov | mdpi.comnih.gov |
| Chlorinated marine natural products | LPS-stimulated macrophages | Inhibited production of NO, IL-6, and TNF-α. frontiersin.org | frontiersin.org |
| Chlorinated flavonoids | Human neutrophils | More efficient modulation of neutrophils' oxidative burst than parent compounds. nih.gov | nih.gov |
| N-(4-chlorophenyl)-2-hydroxynicotinamide | LPS-elicited macrophage cells | Exhibited potent anti-inflammatory activity by suppressing nitric oxide (NO) production. researchgate.net | researchgate.net |
Anticancer Activity and Antiproliferative Effects
The inclusion of a chlorophenyl group is a feature in several classes of compounds investigated for their anticancer properties. These derivatives have shown cytotoxic effects against various human cancer cell lines.
A notable example is found in Ciminalum–thiazolidinone hybrids. Structure-activity relationship analysis revealed that the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was a necessary requirement for achieving anticancer effects nih.gov. These compounds inhibited the growth of tested cancer cell lines at micromolar and submicromolar concentrations nih.gov.
Similarly, a chlorinated indole carboxamide, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was found to inhibit HCT116, SW480, and SW620 colorectal cancer cells at micromolar concentrations mdpi.com. Other research on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides also demonstrated cytotoxic activities against a panel of human cancer cell lines, including lung, breast, and melanoma cells mdpi.com.
| Compound Class | Cancer Cell Lines Tested | Observed Activity | Reference |
|---|---|---|---|
| Ciminalum–thiazolidinone hybrids | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Inhibited cell growth at submicromolar and micromolar concentrations. nih.gov | nih.gov |
| Chlorinated indole carboxamide (RS4690) | HCT116, SW480, SW620 (Colorectal) | Inhibited cancer cell growth at micromolar concentrations. mdpi.com | mdpi.com |
| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | A-549 (Lung), Hs-683 (Glioma), MCF-7 (Breast), SKMEL-28, B16-F10 (Melanoma) | Moderate to low activity with IC50 values between 10 and 100 μM for some derivatives. mdpi.com | mdpi.com |
Anticonvulsant Effects
The amide functional group is a key feature in many anticonvulsant drugs, and the addition of a chlorine atom to the phenyl ring of amide-containing structures has been shown to enhance this activity.
Studies on a homologous series of p-chlorophenyl alcohol amides found that the presence of chlorine in the para position of the phenyl ring increased both the potency and the duration of their anticonvulsant activity in seizures provoked by pentylenetetrazol nih.gov. In another series of pyrrolidin-1-yl-acetamides, compounds possessing a chlorine atom in the phenyl ring of an arylpiperazine moiety showed potent anticonvulsant activity mdpi.com. One such compound provided 100% protection from seizures in the maximal electroshock (MES) test and 75% protection in the 6 Hz screen test mdpi.com. The amide functionality itself is known to be important for anticonvulsant effects, playing a role in the activity of drugs like levetiracetam nih.gov.
Mechanistic Studies of Biological Activity (Non-Clinical Focus)
Mechanistic studies aim to identify the specific molecular targets through which chlorinated propanamides and their analogs exert their biological effects. These investigations provide a deeper understanding of their structure-activity relationships.
Interaction with Specific Molecular Targets (Enzymes, Receptors, Biomolecules)
The diverse biological activities of chlorinated propanamides are a result of their interactions with a variety of molecular targets.
Anticancer Targets : The anticancer activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide has been directly linked to its function as an inhibitor of Dishevelled 1 (DVL1) mdpi.com. DVL1 is a key component of the WNT signaling pathway, which is often dysregulated in cancers, particularly colorectal cancer. By binding to the PDZ domain of DVL1, the compound disrupts protein-protein interactions essential for pathway activation, leading to the inhibition of cancer cell growth mdpi.com.
Anti-inflammatory Targets : The anti-inflammatory effects of some propanamide analogs are attributed to the inhibition of cyclooxygenase (COX) enzymes nih.gov. The COX-2 enzyme is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs) as it is responsible for producing prostaglandins that mediate pain and inflammation nih.govmdpi.com. The pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was specifically designed based on the structure of the COX-2 selective inhibitor celecoxib, and its activity is linked to the suppression of the pro-inflammatory cytokine TNF-α mdpi.comnih.gov.
Anticonvulsant Targets : The mechanisms for anticonvulsant drugs are often multifaceted, involving the modulation of ion channels and neurotransmitter systems pharmacologyeducation.orgnih.gov. A primary mechanism for many anticonvulsants is the blockade of voltage-gated sodium channels, which slows neuronal firing pharmacologyeducation.org. Studies on fluorinated N-benzamide enaminones, which are structurally related to propanamides, showed that active compounds generated a significant reduction in the amplitude of whole-cell sodium currents, indicating a selective effect on these channels mdpi.com. Other potential mechanisms include the enhancement of GABA-mediated synaptic activity and the inhibition of calcium channels pharmacologyeducation.orgnih.gov.
Antimicrobial Targets : For antimicrobial action, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggested that the molecule likely acts on penicillin-binding protein nih.gov. This interaction would promote cell lysis, explaining its antibacterial effect against K. pneumoniae nih.gov.
Modulation of Cellular Pathways
Propanamide derivatives have been identified as modulators of several key cellular signaling pathways. A prominent area of investigation is their activity as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. nih.gov The activation of the TRPV1 receptor, located primarily in sensory neurons, leads to an increase in intracellular calcium, triggering the sensation of pain. nih.gov Certain 2-(4-Methylsulfonylaminophenyl) propanamides have been developed as potent TRPV1 antagonists, effectively blocking this pathway and thus showing potential as novel analgesic agents. nih.gov
Beyond pain pathways, other N-phenyl amide derivatives have been investigated for their impact on pathways crucial to cell cycle and survival. For instance, a series of N-phenyl nicotinamides were identified as inhibitors of microtubule polymerization. nih.gov This action disrupts the formation of the mitotic spindle, a critical component for cell division, leading to an arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov The Hedgehog (Hh) signaling pathway, essential for tissue homeostasis and stem cell maintenance, has also been a target for pharmacological modulation by various small molecules, highlighting the diverse range of pathways that can be influenced by compounds with related structural motifs. nih.gov
Inducing Apoptotic Cell Death and Mitochondrial Membrane Potential Changes
The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain N-phenyl nicotinamide derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.gov The mechanism involves arresting the cell cycle, which is then followed by the activation of the apoptotic cascade. nih.gov Specifically, compounds like 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide were shown to cause G2/M phase arrest in T47D breast cancer cells, which subsequently leads to apoptosis. nih.gov
A critical event in the apoptotic process is the change in mitochondrial membrane potential (ΔΨm). The mitochondrial membrane potential is a key component in energy storage during oxidative phosphorylation. nih.gov A sustained drop in ΔΨm is often a precursor to apoptosis, as it can lead to the release of pro-apoptotic factors from the mitochondria. nih.govnih.gov While direct studies on 2-chloro-N-(2-chlorophenyl)propanamide are limited, research on related compounds shows a link between cellular insults and mitochondrial depolarization. For example, in models of glutamate-induced excitotoxicity, a significant decrease in the mitochondrial NAD+ pool is observed, which precedes a drop in mitochondrial membrane potential and subsequent neuronal cell death. mdpi.com The loss of ΔΨm is a significant event, often measured before the appearance of nuclear changes associated with apoptosis, such as chromatin condensation. nih.gov
Role of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.gov While they play roles in cell signaling, an imbalance leading to excessive ROS levels causes oxidative stress, which can damage DNA, lipids, and proteins, ultimately contributing to cell death. nih.govnih.gov
The generation of ROS can be a consequence of mitochondrial dysfunction. mdpi.com Some pharmacological agents can induce ROS production by accumulating in mitochondria and disrupting the electron transport chain, leading to electron leakage and the formation of superoxide radicals. mdpi.com While specific data on ROS generation by this compound is not available, studies on other bioactive molecules demonstrate this link. For example, the synthetic coolant WS-23, a methyl diisopropyl propionamide, has been shown to increase the levels of acellular ROS in aerosols generated from e-cigarettes, particularly in the presence of nicotine. biorxiv.org In various cell models, an increase in intracellular ROS is a hallmark of apoptosis and cellular toxicity. researchgate.net
DNA Interaction Mechanisms
The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, particularly in cancer treatment. nih.gov These interactions can range from non-covalent binding in the grooves of the DNA helix to covalent binding (adduct formation) that can block replication and transcription. nih.govnih.gov For example, the antitumor drug mitomycin-c is known to induce apoptosis by crosslinking DNA. plos.org
While the specific mechanism of DNA interaction for this compound has not been detailed, related chloro-acetamide compounds have shown potential mechanisms involving DNA synthesis. The compound 2-chloro-N-phenylacetamide, investigated for its antifungal activity against Aspergillus flavus, is thought to act in part by inhibiting DNA synthesis through the inhibition of thymidylate synthase. nih.gov This suggests that related structures could potentially interfere with DNA replication machinery.
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For N-phenylpropanamide derivatives, extensive SAR has been conducted to enhance potency and selectivity for various targets, including opioid receptors and the TRPV1 channel. nih.govnih.gov
Influence of Substituent Effects on Bioactivity (e.g., Methanesulfonyl, Chloro, Methyl Groups)
The nature and position of substituents on the N-phenylpropanamide scaffold profoundly influence its biological activity.
Methanesulfonyl Group : In the context of TRPV1 antagonists, the presence of a 4-methylsulfonylamino group on the phenyl ring is a key feature for potent activity. This group, often part of the "A-region" of the pharmacophore, contributes to high binding affinity. nih.gov
Chloro Group : The addition of a chloro substituent can significantly alter a molecule's properties. In drug discovery, a chlorine atom can modify lipophilicity, electronic distribution, and metabolic stability. chemrxiv.org In a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivatives, introducing a 4-chloro group on the benzyl portion of the molecule (the "C-region") resulted in potent TRPV1 antagonism. nih.gov Generally, for this series, receptor activity improved as the size of the halogen substituent (from chloro to iodo) increased, reflecting the importance of lipophilic and electron-withdrawing properties in this region of the molecule. nih.gov
Methyl Group : The "methyl effect" in medicinal chemistry is well-documented, where the addition of a methyl group can impact potency and pharmacokinetic properties. nih.govnih.govresearchgate.net In one series of TRPV1 antagonists, replacing a 4-tert-butyl group with smaller alkyl groups showed that activity increased with the size of the 4-alkyl group up to a cyclopentyl group. nih.gov An α-methyl group in the propanamide "B-region" was found to be a critical pharmacophore, likely making a stereospecific interaction within a hydrophobic pocket of the receptor; replacing it with dimethyl or cyclopropyl groups led to a dramatic loss in activity. nih.gov
The following table summarizes the effect of different substituents on the C-region phenyl ring of a 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide scaffold on TRPV1 receptor binding affinity.
| Compound | Substituent (R) | Binding Affinity (Ki, nM) |
| Analogue 22 | 4-Chloro | 134.0 |
| Analogue 23 | 4-Bromo | 100.0 |
| Analogue 26 | 4-Trifluoromethyl | 129.0 |
| Analogue 27 | 4-Methoxy | >10000 |
| Analogue 32 | 4-Cyclopentyl | 21.6 |
| Analogue 33 | 4-Cyclohexyl | 78.4 |
Data sourced from studies on TRPV1 antagonists. nih.gov
Stereochemical Influence on Activity
Chirality plays a pivotal role in the biological activity of many drugs, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.comresearchgate.net This is particularly evident in N-phenylpropanamide derivatives, where the stereochemistry at chiral centers dictates potency and receptor selectivity.
For a series of potent opioid analgesics based on the N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide scaffold, the spatial arrangement of the atoms was critical. This compound has three chiral centers, resulting in eight possible stereoisomers. nih.gov Analgesic activity testing revealed extreme differences between isomers. The (3R,4S,2'S)-(+)-cis isomer was found to be 13,100 times more potent than morphine, while its enantiomer was one of the least potent compounds in the series. nih.gov These findings suggest that a very specific three-dimensional structure is required for optimal interaction with the µ-opioid receptor. nih.gov Similarly, for propanamide-based TRPV1 antagonists, activity was shown to be stereospecific, with the (S)-isomer being approximately twofold more potent than the racemate, while the (R)-isomer was significantly weaker. nih.gov This highlights the importance of stereochemistry in achieving high-affinity interactions with biological targets.
"Magic Chloro Effect" and Potency Enhancement
The term "Magic Chloro Effect" has been introduced in medicinal chemistry to describe the substantial and often unexpected increase in biological potency observed upon the substitution of a hydrogen atom with a chlorine atom in a drug candidate. acs.orgresearchgate.net This phenomenon is analogous to the well-documented "magic methyl effect." The introduction of chlorine can lead to improvements in potency by several orders of magnitude, a discovery that is frequently serendipitous but has profound implications for drug design. acs.orgchemrxiv.org While direct studies on this compound are limited, the principles of the "Magic Chloro Effect" provide a strong basis for understanding its potential biological activity.
The substitution of hydrogen with chlorine can enhance biological potency through several mechanisms. Chlorine is more lipophilic than hydrogen, which can lead to improved membrane permeability and better access to intracellular targets. mdpi.com Furthermore, the increased lipophilicity can promote stronger binding to hydrophobic pockets within target proteins. gdch.app The chlorine atom, being larger than hydrogen, can also induce a more favorable conformation of the molecule for binding to its target receptor.
In the context of this compound, the two chlorine atoms—one on the propanamide moiety and one on the phenyl ring—are expected to significantly influence its interaction with biological targets. These chlorine atoms can participate in halogen bonding, a type of non-covalent interaction with Lewis bases (such as oxygen, nitrogen, or sulfur atoms in amino acid residues) in the binding site of a protein. nih.govnih.gov Halogen bonds can be comparable in strength to hydrogen bonds and are highly directional, contributing to both the affinity and selectivity of a ligand. nih.gov The electron-withdrawing nature of chlorine can also modulate the electronic properties of the aromatic ring and the amide bond, potentially influencing interactions with the target protein. gdch.app
Table 1: Theoretical Impact of Chlorine Substitution on Biological Potency
| Feature | Change upon H to Cl Substitution | Potential Effect on Biological Potency |
| Lipophilicity | Increased | Enhanced membrane permeability and binding to hydrophobic pockets. |
| Size (van der Waals radius) | Increased | Improved steric fit and conformational restriction, leading to higher affinity. |
| Electronegativity | Increased | Altered electronic distribution, influencing dipole moments and electrostatic interactions. |
| Halogen Bonding | Enabled | Formation of specific, directional interactions with the target protein, enhancing affinity and selectivity. |
This table presents a generalized summary of the potential effects of chlorine substitution based on established principles in medicinal chemistry.
The position of chlorine atoms within a drug scaffold is critical to its effect on biological activity. The strategic placement of chlorine can optimize interactions with the target protein and block metabolic pathways that would otherwise inactivate the drug. For instance, placing a chlorine atom at a site of metabolic hydroxylation can prevent this modification and increase the drug's half-life. acs.orgresearchgate.net
Protein Binding Affinity Studies
The binding of a small molecule like this compound to a protein is governed by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions, as well as the aforementioned halogen bonds. The two aromatic rings in the molecule can participate in π-π stacking or π-cation interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site. nih.govnih.gov The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions that anchor the molecule in the binding pocket. nih.govresearchgate.net
Table 2: Potential Intermolecular Interactions of this compound with a Protein Target
| Molecular Feature of this compound | Potential Interacting Protein Residues/Features | Type of Interaction |
| Chlorinated Phenyl Ring | Hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) | Hydrophobic Interaction |
| Phenyl Ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) | π-π Stacking |
| Amide N-H | Amino acid side chains or backbone carbonyls with lone pairs (e.g., Aspartate, Glutamate, Serine) | Hydrogen Bond (Donor) |
| Amide C=O | Amino acid side chains with hydrogen bond donors (e.g., Serine, Threonine, Lysine) | Hydrogen Bond (Acceptor) |
| Chlorine Atoms | Electron-rich atoms (e.g., Oxygen in backbone carbonyls, Nitrogen in Histidine) | Halogen Bond |
This table outlines the plausible interactions based on the chemical structure of the compound and general principles of protein-ligand binding.
Environmental Behavior and Degradation Pathways
Considerations for Environmental Persistence and Fate (General Chemical Class)
Chloroacetanilide herbicides are recognized for their resistance to natural degradation in various environments. nih.gov This persistence, combined with their water solubility, makes them compounds of high interest within the scientific community regarding their environmental impact. nih.gov The degradation of this class of herbicides is not uniform and is influenced by a multitude of environmental factors. The rate and extent of breakdown depend on the microbial composition of the soil or sediment, ambient temperature, moisture content, and the concentration of hydroxyl radicals. bioone.orgbioone.org
In temperate agricultural zones, chloroacetanilide degradation products have been detected in both surface and groundwater, indicating their persistence and mobility. bioone.org Conversely, it is suggested that these herbicides may degrade faster in tropical climates due to higher ambient temperatures that are more conducive to microbial activities and photolysis. bioone.orgbioone.org
The degradation process of chloroacetanilide herbicides often results in the formation of various metabolites. Key degradation products include ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) metabolites, which have been found to be present more frequently and at higher concentrations than their parent compounds in groundwater systems. wisc.eduacs.org These metabolites can be more persistent than the original herbicide, posing a long-term potential for groundwater contamination as they appear to be resistant to further degradation by microorganisms in those conditions. wisc.edu
For instance, propachlor (B1678252), a related chloroacetanilide, typically disappears from soil rapidly, with reported half-lives of up to three weeks. who.int However, its conjugated N-isopropylaniline metabolite is significantly more persistent, with residues being detected up to two years after application in experimental settings. who.int
Table 1: Factors Influencing Environmental Degradation of Chloroacetanilide Herbicides
| Factor | Influence on Degradation | Source(s) |
|---|---|---|
| Microbial Composition | Primary driver of breakdown in soil. | bioone.orgwho.int |
| Temperature | Higher temperatures generally increase the rate of degradation. | bioone.orgbioone.org |
| Soil Moisture | Higher moisture content favors more rapid degradation. | who.int |
| Hydroxyl Radicals | Concentration can affect the rate of chemical degradation. | bioone.org |
| Organic Matter | High organic matter content can reduce the leachability of the compounds. | who.int |
Potential for Biodegradation in Various Matrices
Microbial action is a primary pathway for the degradation of chloroacetanilide herbicides in the environment. who.intresearchgate.net A variety of bacterial species have been identified with the ability to break down these compounds, including those from the genera Sphingomonas, Pseudomonas, Klebsiella, and Bacillus. researchgate.netresearchgate.net The microbial degradation of these herbicides proceeds through several identified metabolic pathways, such as dechlorination, hydroxylation, and N-dealkylation. researchgate.net
For example, the aerobic degradation of acetochlor, a widely studied chloroacetanilide, can be initiated through N-dealkylation to form 2-chloro-N-(2-methyl-6-ethylphenyl) acetamide (B32628) (CMEPA), which is then hydrolyzed to 2-methyl-6-ethylaniline (MEA). researchgate.net Anaerobic pathways have also been identified where sulfate (B86663) is reduced to sulfide, which then attacks the carbon-chlorine bond of the herbicide. researchgate.net
Studies on propachlor indicate that microbes are the main factor in its soil degradation, a process that is enhanced by high temperature and moisture levels. who.int The major metabolites of propachlor under aerobic soil conditions are [(1-methylethyl)phenylamino]oxoacetic acid and [(2-methylethyl)phenylamino]-2-oxoethane sulfonic acid. epa.gov These degradates, however, show resistance to further breakdown under anaerobic conditions. epa.gov
Table 2: Examples of Bacteria Involved in Chloroacetanilide Herbicide Degradation
| Bacterial Genus | Degradation Capability | Source(s) |
|---|---|---|
| Sphingomonas | Can degrade acetochlor, ultimately into water and carbon dioxide. | researchgate.net |
| Pseudomonas | Identified as a high-efficiency acetochlor-degrading strain. | researchgate.net |
| Klebsiella | Identified as a high-efficiency acetochlor-degrading strain. | researchgate.net |
| Bacillus | Identified as a high-efficiency acetochlor-degrading strain. | researchgate.net |
Photodegradation Studies
However, advanced oxidation processes have demonstrated the potential for effective degradation of these compounds. Heterogeneous photocatalysis using titanium dioxide (TiO₂) with UV-A light has been shown to successfully degrade chloroacetanilides like alachlor, acetochlor, and metolachlor (B1676510) in water. mdpi.com In these studies, maximum removal efficiencies were high, reaching 97.5% for alachlor, 93.1% for acetochlor, and 98.2% for metolachlor. mdpi.com A notable finding from this research is that while the parent herbicide concentrations decrease, the toxicity of the resulting mixture of degradation byproducts may increase or remain the same, indicating the formation of other toxic compounds. mdpi.com
Sorption and Mobility in Environmental Systems
The mobility of chloroacetanilide herbicides in soil and their potential to contaminate water sources are linked to their chemical properties and interaction with soil components. Generally, these herbicides exhibit relatively high water solubility and low sorption to soil particles, which contributes to their potential to contaminate water. mdpi.com Their degradation products, such as ESA and OA metabolites, are also mobile and can be transported into groundwater. acs.org
Propachlor is described as being moderately to very mobile in soils ranging from sand to clay. epa.gov Its leachability is highly dependent on the soil type; one study found that 89.5% of applied propachlor leached through sandy loam, whereas only 5.4% leached through silty clay loam. who.int The presence of high organic matter content in soil tends to reduce the leachability of propachlor. who.int
Furthermore, dissolved organic matter (DOM) in soil water can influence the mobility of these herbicides. The addition of DOM has been shown to decrease the sorption of propachlor to soil, thereby increasing its mobility and the concentration found in soil leachate. nih.govnih.gov Conversely, formulation can affect mobility. For alachlor, an organoclay formulation was found to retard mobility, with the herbicide accumulating in the topsoil, compared to a more mobile commercial emulsifiable concentrate (EC) formulation. nih.gov
Table 3: Soil Sorption and Mobility Characteristics of Propachlor
| Parameter | Observation | Source(s) |
|---|---|---|
| Mobility Classification | Moderately to very mobile. | epa.gov |
| Influence of Soil Type | Higher leaching in sandy soils compared to clay soils. | who.int |
| Influence of Organic Matter | High organic matter content reduces leachability. | who.int |
| Influence of Dissolved Organic Matter (DOM) | DOM increases mobility by reducing sorption. | nih.govnih.gov |
| Retention Factor (Rf) in Soil | Control: 0.710; With DOM: 0.741-0.772. An increase indicates higher mobility. | nih.gov |
Applications in Agrochemical Research
Investigation of Herbicidal Properties for Related Chlorinated Amides
While specific research on the herbicidal properties of 2-chloro-N-(2-chlorophenyl)propanamide is not extensively documented in publicly available literature, the broader class of chlorinated amides, particularly chloroacetanilides, has been the subject of significant investigation. These studies provide a basis for understanding the potential herbicidal activity of this specific compound.
Chloroacetamide herbicides are known to be effective against a range of common weeds. sciencemadness.orgmedchemexpress.comwikipedia.org Their mechanism of action involves the inhibition of very-long-chain fatty acid elongase, a critical enzyme in plant growth and development. medchemexpress.com This inhibition disrupts various cellular processes, ultimately leading to the death of the weed.
The structure of these herbicides plays a crucial role in their efficacy. The presence and position of chlorine atoms on the phenyl ring, as seen in this compound, can significantly influence the compound's herbicidal activity, selectivity, and persistence in the soil. Research on related compounds has shown that modifications to the N-phenyl group can alter the spectrum of weeds controlled and the compound's safety for crops.
Studies on other N-phenylalkanesulfonamides have also demonstrated herbicidal activity, indicating that the N-phenylamide scaffold is a promising area for the development of new herbicides. nih.gov The investigation into the structure-activity relationships of these compounds is an active area of research aimed at designing more potent and selective herbicides.
Other Agrochemical Uses (e.g., Plant Growth Regulation)
There is no specific evidence in the reviewed literature to suggest that this compound is being investigated for plant growth regulating properties. The primary focus of research on chloroacetamides and related compounds remains firmly on their herbicidal applications. sciencemadness.orgmedchemexpress.comwikipedia.org While some herbicides can have secondary effects on plant growth, this is not the intended application for this class of compounds. The development of plant growth regulators typically involves different chemical structures and modes of action. researchgate.netyoutube.comespublisher.com
Formulation and Efficacy Studies in Agricultural Contexts
Common formulations for herbicides include emulsifiable concentrates (EC) and organoclay formulations. nih.govdocumentsdelivered.com Studies on related chloroacetanilide herbicides have shown that organoclay formulations can reduce the mobility of the active ingredient in the soil, concentrating it in the upper layers where most weed seeds germinate. nih.govdocumentsdelivered.com This can lead to improved efficacy at lower application rates and reduced potential for groundwater contamination. nih.govdocumentsdelivered.com
Efficacy studies for herbicides are conducted under both greenhouse and field conditions to evaluate their performance against a spectrum of weed species and to assess their safety for various crops. nih.govdocumentsdelivered.com These studies determine the optimal application rates and timing for effective weed control. For instance, the efficacy of some herbicides can be enhanced by the addition of a surfactant to the spray mixture, which improves the coverage and absorption of the herbicide by the weed. mdpi.com While specific formulation and efficacy data for this compound are not available, the principles derived from studies of other chloroacetanilide herbicides would be applicable in its development and use. nih.govdocumentsdelivered.com
Future Research and Unanswered Questions Concerning this compound
The scientific inquiry into the chemical compound this compound is entering a phase characterized by a deeper exploration of its fundamental properties and potential applications. While initial studies have laid the groundwork, significant opportunities for future research exist. The focus is now shifting towards a more detailed, molecular-level understanding of its activities, the refinement of its synthesis, and the application of modern computational and biological techniques to unlock its full potential. This article outlines the key future research directions and open questions that are pivotal for the comprehensive characterization of this compound.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-(2-chlorophenyl)propanamide, and how can reaction yields be optimized?
- Methodological Answer : A widely used approach involves coupling 2-chloropropanoic acid derivatives with 2-chloroaniline. For example, DCC-mediated amidation (dicyclohexylcarbodiimide) is effective for forming the amide bond. In a typical procedure (adapted from ):
- Dissolve 2-chloropropanoic acid (1.0 equiv) in dichloromethane at 0°C.
- Add DCC (1.2 equiv) and stir for 30 minutes.
- Add 2-chloroaniline (1.0 equiv) and stir overnight at room temperature.
- Filter to remove dicyclohexylurea byproducts and concentrate the filtrate.
- Purify via column chromatography (hexane/ethyl acetate).
Optimization : Yield improvements (up to 79% in model systems) are achieved by controlling reaction temperature (0–25°C), stoichiometric ratios, and solvent polarity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : Key signals include:
- ¹H NMR : δ ~1.7–1.8 ppm (doublet for CH₃ adjacent to Cl), δ ~4.4–4.5 ppm (quartet for CH-Cl), and aromatic protons (δ ~7.2–7.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~168 ppm, Cl-bearing CH at ~49 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z ~214 for C₉H₈Cl₂NO) .
- HPLC : Purity validation using reverse-phase columns (e.g., >99% purity at λ=220 nm) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- Hazard Mitigation : Assume toxicity akin to aromatic chloro-amides. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store at 2–8°C in sealed containers .
Advanced Research Questions
Q. How can stereoselective synthesis of chiral this compound derivatives be achieved?
- Methodological Answer :
- Use (S)-2-chloropropanoic acid as a chiral starting material. Couple with 2-chloroaniline via DCC, ensuring minimal racemization by maintaining low temperatures (0–5°C) .
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) can isolate enantiomers. Reported enantiomeric excess (e.e.) >95% in optimized systems .
Q. How can computational modeling aid in understanding the compound’s reactivity or biological interactions?
- Methodological Answer :
- Docking Studies : Use crystallographic data (e.g., C–Cl bond lengths, dihedral angles) from related structures (e.g., N-(2-chlorophenylsulfonyl) derivatives ) to model interactions with target proteins (e.g., CFTR ).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for nucleophilic substitution .
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for refinement (monoclinic/triclinic systems) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond distortions (e.g., Cl···Cl interactions at ~3.4 Å) .
Q. How can researchers design assays to evaluate its biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
